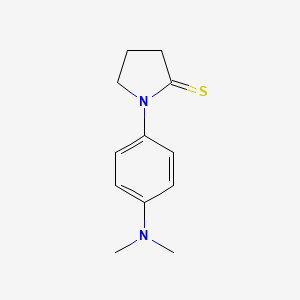
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione is a compound that features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine-2-thione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be compared with other similar compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the dimethylamino and phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-13(2)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ALNLNGWIRQEHBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCCC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)

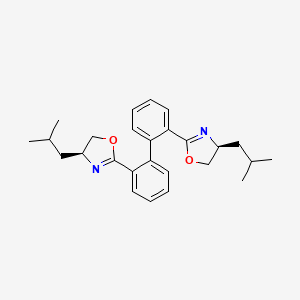

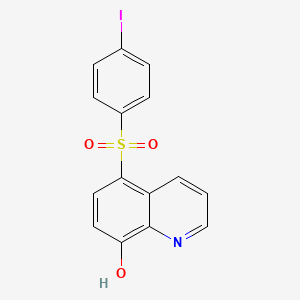
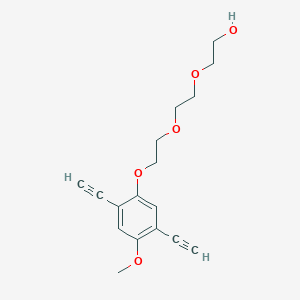
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)

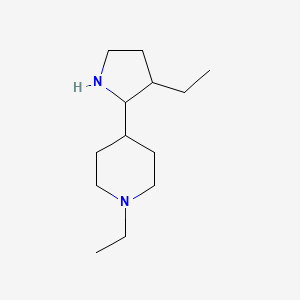
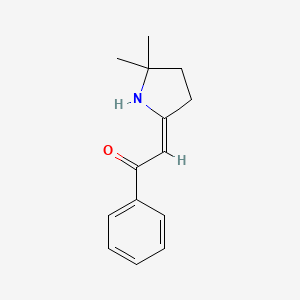


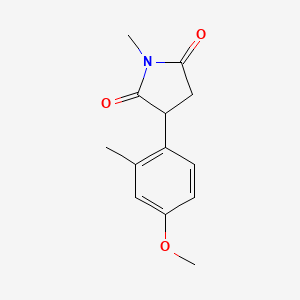
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
